molecular formula C19H21NO5 B270999 Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate

Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate

Cat. No. B270999
M. Wt: 343.4 g/mol
InChI Key: LLBUIDYEVHXNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. It may also modulate the activity of immune cells, such as macrophages and T cells, to reduce inflammation and promote tissue repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also reduce the activity of inflammatory enzymes, such as COX-2 and iNOS. In addition, the compound has been shown to have analgesic effects, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate is its high purity and stability, which makes it suitable for use in lab experiments. It is also relatively easy to synthesize, which allows for large-scale production. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in specific applications.

Future Directions

There are several future directions for research on Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to optimize its use in combination with other anti-cancer drugs. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its safety and efficacy in humans. Additionally, research could focus on understanding the compound's mechanism of action and identifying potential targets for drug development.

Synthesis Methods

The synthesis method of Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate involves the reaction of isopropyl 4-aminobenzoate with 3,4-dihydro-2H-pyran-5-carboxylic acid. This reaction is catalyzed by a strong acid, and the resulting product is purified through column chromatography. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested in vitro and in vivo, and has shown promising results in reducing tumor growth and improving pain management.

properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

propan-2-yl 4-[(5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoate

InChI

InChI=1S/C19H21NO5/c1-9(2)24-18(22)10-3-5-12(6-4-10)20-17(21)15-11-7-13-14(8-11)25-19(23)16(13)15/h3-6,9,11,13-16H,7-8H2,1-2H3,(H,20,21)

InChI Key

LLBUIDYEVHXNFM-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.